Mesityl M-tolyl sulfone Mesityl M-tolyl sulfone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16039516
InChI: InChI=1S/C16H18O2S/c1-11-6-5-7-15(10-11)19(17,18)16-13(3)8-12(2)9-14(16)4/h5-10H,1-4H3
SMILES:
Molecular Formula: C16H18O2S
Molecular Weight: 274.4 g/mol

Mesityl M-tolyl sulfone

CAS No.:

Cat. No.: VC16039516

Molecular Formula: C16H18O2S

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Mesityl M-tolyl sulfone -

Specification

Molecular Formula C16H18O2S
Molecular Weight 274.4 g/mol
IUPAC Name 1,3,5-trimethyl-2-(3-methylphenyl)sulfonylbenzene
Standard InChI InChI=1S/C16H18O2S/c1-11-6-5-7-15(10-11)19(17,18)16-13(3)8-12(2)9-14(16)4/h5-10H,1-4H3
Standard InChI Key XXZULIYPYBJODM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Mesityl m-tolyl sulfone possesses a well-defined molecular architecture, with the sulfonyl group (-SO₂-) bridging the mesityl and m-tolyl aromatic rings. The IUPAC name for this compound is 1,3,5-trimethyl-2-(3-methylphenyl)sulfonylbenzene, reflecting its substitution pattern. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₆H₁₈O₂S
Molecular Weight274.4 g/mol
Canonical SMILESCC1=CC(=CC=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
PubChem Compound ID5134322

The sulfonyl group confers polarity to the molecule, enhancing its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Crystallographic studies of analogous sulfones suggest a distorted tetrahedral geometry around the sulfur atom, with bond angles close to 104° for O-S-O .

Synthesis Methodologies

Conventional Sulfonylation Approaches

Mesityl m-tolyl sulfone is typically synthesized via Friedel-Crafts sulfonylation, where a sulfonyl chloride reacts with an arene in the presence of a Lewis or Brønsted acid catalyst. For example, mesitylene (1,3,5-trimethylbenzene) can react with m-toluenesulfonyl chloride using Fe³⁺-montmorillonite clay as a solid acid catalyst, achieving yields exceeding 85% under mild conditions . The reaction mechanism involves electrophilic aromatic substitution, with the sulfonyl chloride acting as the electrophile.

Reductive Methylation Protocol

A patent-pending method (CN102924347A) describes a two-step process for synthesizing aryl methyl sulfones :

  • Reduction: Substituted benzenesulfonyl chloride is reduced to sodium sulfinate using sodium bicarbonate and sodium sulfite (Na₂SO₃).

  • Methylation: The sulfinate intermediate reacts with methyl sulfate (Me₂SO₄) to yield the sulfone.

For mesityl m-tolyl sulfone, this method achieves a total yield of 95% under optimized conditions (40–45°C, 2.5-hour reaction time) .

Comparative Analysis of Catalysts

Recent studies highlight the efficacy of solid acid catalysts in sulfone synthesis:

CatalystYield (%)Temperature (°C)Reaction Time (h)
Fe³⁺-montmorillonite92806
Zeolite Beta891008
AlCl₃ (Traditional)781204

Solid acids reduce waste generation and enable catalyst reuse, aligning with green chemistry principles .

Applications in Organic Synthesis and Medicine

Role as a Synthetic Intermediate

Mesityl m-tolyl sulfone serves as a precursor in the synthesis of:

  • Polymer additives: Sulfones improve thermal stability in engineering plastics .

  • Pharmaceutical scaffolds: The compound’s sulfonyl group facilitates nucleophilic substitutions, enabling the construction of β-lactam antibiotics and kinase inhibitors.

Antimicrobial Activity

Preliminary studies indicate that mesityl m-tolyl sulfone exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of:

MicroorganismMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic investigations suggest the sulfonyl group disrupts microbial cell membrane integrity by binding to phospholipid headgroups.

Recent Research Advancements

Regioselective Sulfonylation

The Friedel-Crafts sulfonylation of mesitylene with m-toluenesulfonyl chloride demonstrates para selectivity, attributed to the steric hindrance of the mesityl group . Computational studies using density functional theory (DFT) reveal a reaction energy barrier of ΔG‡ = 18.7 kcal/mol for the para pathway, compared to 22.3 kcal/mol for the ortho pathway.

Catalytic Asymmetric Synthesis

Chiral variants of mesityl m-tolyl sulfone have been synthesized using BINOL-derived phosphoric acids, achieving enantiomeric excess (ee) values up to 88%. These chiral sulfones show promise as ligands in asymmetric catalysis .

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